Desthiobiotin-PEG3-Azide
CAS No.: 1951424-99-9
Cat. No.: VC8086287
Molecular Formula: C18H34N6O5
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1951424-99-9 |
|---|---|
| Molecular Formula | C18H34N6O5 |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
| Standard InChI | InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m1/s1 |
| Standard InChI Key | JIQVKRRASYKCEL-CVEARBPZSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
| SMILES | CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
| Canonical SMILES | CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Introduction
Chemical Structure and Properties
Desthiobiotin-PEG3-Azide is characterized by a molecular formula of and a molecular weight of 414.5 g/mol. The molecule consists of three distinct regions:
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Desthiobiotin: A sulfur-free analog of biotin that binds streptavidin with high specificity but reduced affinity () compared to biotin () .
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PEG3 Spacer: A triethylene glycol linker that enhances solubility, reduces steric hindrance, and improves reaction kinetics in aqueous environments .
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Azide Group: A terminal functional group enabling bioorthogonal click chemistry reactions .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1306615-47-3 |
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
| Solubility | Water, DMSO, DMF |
The stereochemistry of the desthiobiotin moiety is critical for streptavidin binding, with the (4S,5R) configuration ensuring optimal interaction.
Synthesis and Industrial Production
The synthesis of Desthiobiotin-PEG3-Azide involves sequential conjugation steps:
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Desthiobiotin Activation: The carboxyl group of desthiobiotin is activated using N-hydroxysuccinimide (NHS) esters or carbodiimides.
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PEG3 Linker Attachment: The activated desthiobiotin is coupled to a triethylene glycol diamine spacer via amide bond formation.
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Azide Functionalization: The terminal hydroxyl group of the PEG spacer is converted to an azide using standard diazotransfer reagents.
Industrial-scale production employs automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification, achieving >95% purity.
Applications in Biochemical Research
Protein and Nucleic Acid Labeling
The azide group facilitates CuAAC reactions with alkyne-modified biomolecules, enabling site-specific labeling of proteins and DNA. For example, researchers have conjugated Desthiobiotin-PEG3-Azide to fluorescent dyes for live-cell imaging, where the desthiobiotin tag allows subsequent affinity purification .
Target Engagement Studies
In quantitative proteomics, this reagent has been used to identify covalent kinase inhibitors. A 2022 study treated cells with ibrutinib (a Bruton’s tyrosine kinase inhibitor) conjugated to Desthiobiotin-PEG3-Azide, enabling streptavidin-based capture of modified peptides. Mass spectrometry revealed off-target interactions with JAK3 and BLK kinases, highlighting its utility in drug safety profiling .
Table 2: Identified Kinases in Ibrutinib Study
| Kinase | Modified Residue | Biological Role |
|---|---|---|
| BTK | Cys481 | B-cell receptor signaling |
| JAK3 | Cys909 | Cytokine receptor signaling |
| BLK | Cys319 | T-cell activation |
Affinity Purification Systems
The reversible desthiobiotin-streptavidin interaction permits gentle elution using free biotin, minimizing co-purification of endogenous biotinylated proteins (e.g., carboxylases) . This property is exploited in pull-down assays to study protein-protein interactions under near-physiological conditions.
Comparative Advantages Over Biotin
Table 3: Biotin vs. Desthiobiotin Properties
| Property | Biotin | Desthiobiotin |
|---|---|---|
| Streptavidin | ||
| Elution Method | Harsh denaturants | Competitive biotin |
| Endogenous Interference | High | Low |
The lower affinity of desthiobiotin enables efficient recovery of intact protein complexes, making it preferable for studies requiring functional downstream analysis .
Recent Research Advancements
A 2024 protocol optimized Desthiobiotin-PEG3-Azide for single-cell proteomics, achieving 10-fold higher sensitivity compared to traditional biotinylation . Additionally, its integration into nanoparticle drug delivery systems has improved tumor-targeting efficiency in preclinical models, with a 40% reduction in off-target accumulation observed in murine studies.
Challenges and Limitations
While Desthiobiotin-PEG3-Azide offers significant advantages, users must consider:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume